molecular formula C14H17NO5 B187796 (NE)-N-(6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene)hydroxylamine CAS No. 16697-52-2

(NE)-N-(6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene)hydroxylamine

Cat. No.: B187796
CAS No.: 16697-52-2
M. Wt: 279.29 g/mol
InChI Key: ZVPSUEFQWUNIMY-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(NE)-N-(6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene)hydroxylamine is a useful research compound. Its molecular formula is C14H17NO5 and its molecular weight is 279.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 266496. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

16697-52-2

Molecular Formula

C14H17NO5

Molecular Weight

279.29 g/mol

IUPAC Name

(NE)-N-(6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene)hydroxylamine

InChI

InChI=1S/C14H17NO5/c1-17-12-7-10(15-16)13-11(19-12)8-18-14(20-13)9-5-3-2-4-6-9/h2-6,11-14,16H,7-8H2,1H3/b15-10+

InChI Key

ZVPSUEFQWUNIMY-XNTDXEJSSA-N

SMILES

COC1CC(=NO)C2C(O1)COC(O2)C3=CC=CC=C3

Isomeric SMILES

COC1C/C(=N\O)/C2C(O1)COC(O2)C3=CC=CC=C3

Canonical SMILES

COC1CC(=NO)C2C(O1)COC(O2)C3=CC=CC=C3

Key on ui other cas no.

16697-52-2

Origin of Product

United States

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